![molecular formula C5H11N3O3 B14320321 Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate CAS No. 107448-74-8](/img/structure/B14320321.png)
Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate is a chemical compound with a complex structure that includes both hydrazine and carboxylate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce hydrazine derivatives .
科学的研究の応用
Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Ethyl hydrazinecarboxylate: A precursor in the synthesis of Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate.
Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable reactivity.
特性
CAS番号 |
107448-74-8 |
|---|---|
分子式 |
C5H11N3O3 |
分子量 |
161.16 g/mol |
IUPAC名 |
ethyl N-[1-(hydroxyamino)ethylideneamino]carbamate |
InChI |
InChI=1S/C5H11N3O3/c1-3-11-5(9)7-6-4(2)8-10/h10H,3H2,1-2H3,(H,6,8)(H,7,9) |
InChIキー |
CDPOKKXLMDBVHL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN=C(C)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
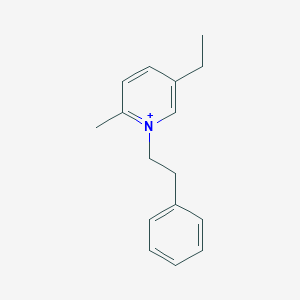
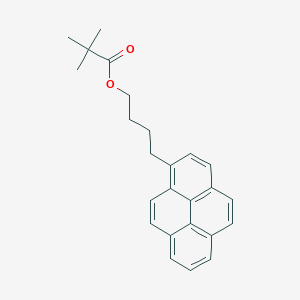

![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
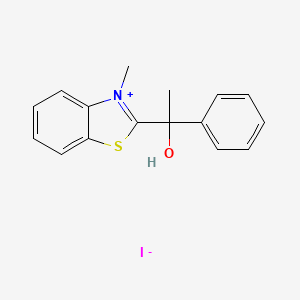
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
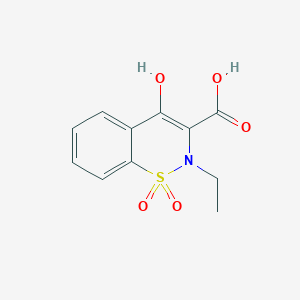
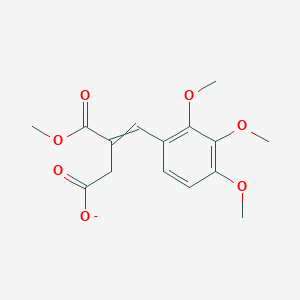
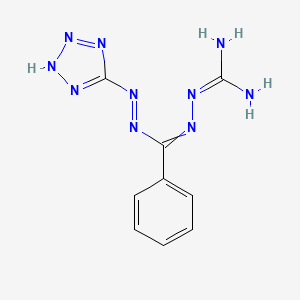
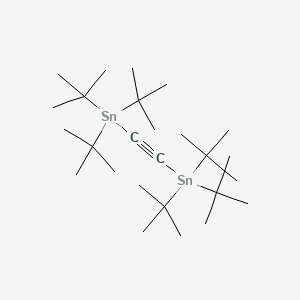
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)

![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
